REACTION_CXSMILES
|
Cl[CH2:2][C:3]1[CH:8]=[CH:7][C:6]([CH2:9]Cl)=[CH:5][CH:4]=1.[P:11]([O:18][CH2:19][CH3:20])([O:15][CH2:16][CH3:17])[O:12]CC>>[C:6]1([CH2:9][P:11](=[O:12])([O:15][CH2:16][CH3:17])[O:18][CH2:19][CH3:20])[CH:7]=[CH:8][C:3]([CH2:2][P:11](=[O:12])([O:18][CH2:19][CH3:20])[O:15][CH2:16][CH3:17])=[CH:4][CH:5]=1
|
Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
ClCC1=CC=C(C=C1)CCl
|
Name
|
|
Quantity
|
60 mL
|
Type
|
reactant
|
Smiles
|
P(OCC)(OCC)OCC
|
Name
|
hexanes
|
Quantity
|
80 mL
|
Type
|
solvent
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
180 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
white crystals were formed immediately
|
Type
|
TEMPERATURE
|
Details
|
Then the mixture was cooled at 0° C.
|
Type
|
CUSTOM
|
Details
|
the product was collected
|
Type
|
WASH
|
Details
|
washed three times with 40 ml of hexanes
|
Type
|
CUSTOM
|
Details
|
isolated in 94.4% (40.8 g)
|
Type
|
CUSTOM
|
Details
|
yield
|
Name
|
|
Type
|
|
Smiles
|
C1(=CC=C(C=C1)CP(OCC)(OCC)=O)CP(OCC)(OCC)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |